N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide
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Overview
Description
N-{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzoylpiperazine moiety linked to a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide typically involves multiple steps:
Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Sulfonylation: The benzoylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Phenyl Group: The final step involves coupling the sulfonylated benzoylpiperazine with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of catalysts like palladium on carbon (Pd/C) for hydrogenation or halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfides or amines.
Scientific Research Applications
N-{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- N-{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide
Uniqueness
Compared to similar compounds, N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide stands out due to its specific structural features, which may confer unique biological activities or chemical reactivity. Its dual sulfonyl groups and benzoylpiperazine moiety provide a versatile framework for further functionalization and application in diverse research areas.
Properties
Molecular Formula |
C23H23N3O5S2 |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O5S2/c27-23(19-8-3-1-4-9-19)25-14-16-26(17-15-25)33(30,31)22-13-7-10-20(18-22)24-32(28,29)21-11-5-2-6-12-21/h1-13,18,24H,14-17H2 |
InChI Key |
SHPSSEOIZOTJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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